molecular formula C3HBrN2O2S B2533095 3-Bromo-4-nitro-1,2-thiazole CAS No. 1989672-78-7

3-Bromo-4-nitro-1,2-thiazole

Cat. No.: B2533095
CAS No.: 1989672-78-7
M. Wt: 209.02
InChI Key: URSKGLODXRZCTH-UHFFFAOYSA-N
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Description

3-Bromo-4-nitro-1,2-thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of bromine and nitro groups in the 3rd and 4th positions, respectively, imparts unique chemical properties to this compound. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-nitro-1,2-thiazole typically involves the bromination of 4-nitro-1,2-thiazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 3rd position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-nitro-1,2-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-4-nitro-1,2-thiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with anticancer and antiviral activities.

    Industry: Utilized in the production of dyes, pigments, and photographic sensitizers

Mechanism of Action

The mechanism of action of 3-Bromo-4-nitro-1,2-thiazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The bromine atom can facilitate the formation of covalent bonds with nucleophilic sites in proteins, thereby modulating their activity .

Comparison with Similar Compounds

    2-Bromo-1,3-thiazole: Similar structure but with bromine at the 2nd position.

    4-Nitro-1,2-thiazole: Lacks the bromine atom but has a nitro group at the 4th position.

    2-Amino-4-nitro-1,3-thiazole: Contains an amino group instead of bromine.

Uniqueness: 3-Bromo-4-nitro-1,2-thiazole is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

3-bromo-4-nitro-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrN2O2S/c4-3-2(6(7)8)1-9-5-3/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSKGLODXRZCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989672-78-7
Record name 3-bromo-4-nitro-1,2-thiazole
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